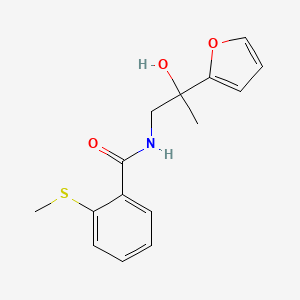

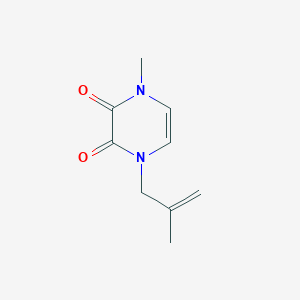

![molecular formula C10H11BrF2N2O B2897884 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine CAS No. 2164697-36-1](/img/structure/B2897884.png)

5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a bromine atom and a difluorocyclohexyl group attached to it.

Scientific Research Applications

Radiosensitizing Agents

5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine, as a halogen-substituted pyrimidine, shares structural similarities with 5-bromouracil and 5-iodouracil, which have been used as radiosensitizing agents in cancer treatment. The radiosensitizing activity of such compounds is attributed to their reaction with electrons, producing highly reactive radicals that can lead to DNA damage in cancer cells. Studies utilizing density functional methods and Gaussian 4 theory show that electron interaction with these compounds leads to the formation of highly reactive radicals, suggesting a potential pathway for their application in enhancing radiotherapy efficacy (Kumar & Sevilla, 2017).

Antiviral Research

Compounds structurally related to 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine have been explored for their antiviral activities. For instance, derivatives of 2,4-diaminopyrimidine have been synthesized and evaluated for their ability to inhibit retrovirus replication, showing marked activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These findings open up possibilities for the use of halogen-substituted pyrimidines in the development of new antiviral medications (Hocková et al., 2003).

Synthetic Chemistry

In synthetic chemistry, halogenated pyrimidines serve as key intermediates for the synthesis of various compounds. The bromination of pyrimidines, for example, has been demonstrated to be a convenient method for the selective introduction of bromine into pyrimidine nucleotides, providing a pathway for the synthesis of 5-bromopyrimidine products. This method showcases the versatility of halogenated pyrimidines in organic synthesis, enabling the creation of a wide range of compounds with potential applications in medicinal chemistry and drug development (Ross & Burrows, 1997).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It’s worth noting that brominated pyrimidines have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

properties

IUPAC Name |

5-bromo-2-(4,4-difluorocyclohexyl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTUJPJGDULZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OC2=NC=C(C=N2)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)

![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)

![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)

![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)

![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)

![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)